molecular formula C15H13NO4 B2354851 N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide CAS No. 1396856-88-4

N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide

Cat. No.: B2354851
CAS No.: 1396856-88-4
M. Wt: 271.272
InChI Key: OZMHLJIOVFHLSW-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide ( 1396856-88-4) is a synthetic hybrid compound with a molecular formula of C15H13NO4 and a molecular weight of 271.27 g/mol. Its structure features a benzofuran-2-carboxamide core linked via an N-alkyl chain to a furan-3-yl ring bearing a hydroxyethyl substituent, creating a multifunctional scaffold for chemical and pharmacological research . This compound belongs to the benzofuran class, a versatile family of fused heterocyclic rings known for their diverse biological properties and significant research value in developing novel therapeutic agents . Benzofuran derivatives are frequently investigated in oncology research for their potential anti-proliferative activities and have been explored as inhibitors of key enzymatic targets, such as phosphatidylinositol-3-kinase (PI3K) and vascular endothelial growth factor receptor-2 (VEGFR-2) . The structural motif of this chemical, combining benzofuran and furan heterocycles, makes it a valuable intermediate for generating new chemical entities in drug discovery and medicinal chemistry programs. The compound has a topological polar surface area of approximately 75.6 Ų and an XLogP3 value of 1.8, which are important parameters for predicting its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . It is supplied for investigational purposes as a screening compound and chemical building block. This product is labeled with the identifier VU0544562-1 and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-12(11-5-6-19-9-11)8-16-15(18)14-7-10-3-1-2-4-13(10)20-14/h1-7,9,12,17H,8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMHLJIOVFHLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=COC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Hydroxyacetophenone Derivatives

1-Benzofuran-2-carboxylic acid is synthesized via acid-catalyzed cyclization of o-hydroxyacetophenone derivatives. For example, treatment of 2-hydroxy-5-methoxyacetophenone with chloroacetone in the presence of H2SO4 yields the benzofuran core, followed by oxidation of the acetyl group to a carboxylic acid using KMnO4 under acidic conditions.

Key reaction parameters :

  • Temperature: 80–100°C
  • Yield: 68–72%

Preparation of 2-(Furan-3-yl)-2-Hydroxyethylamine

Nitroaldol (Henry) Reaction

The amine fragment III is synthesized via a nitroaldol reaction between furan-3-carbaldehyde and nitromethane, followed by reduction:

  • Nitroaldol step : Furan-3-carbaldehyde reacts with nitromethane in the presence of K2CO3 to form 2-nitro-1-(furan-3-yl)ethanol (IV ).
  • Reduction : Catalytic hydrogenation of IV using H2/Raney Ni in ethanol affords III in 85% yield.

Optimization insights :

  • Solvent: Ethanol
  • Catalyst loading: 5 wt% Raney Ni
  • Reaction time: 12 h

Amide Coupling Methods (Route A)

HATU-Mediated Coupling

Direct coupling of II and III is achieved using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA in dichloromethane (DCM):

Procedure :

  • Activate II (1.0 equiv) with HATU (1.2 equiv) and DIPEA (2.0 equiv) in DCM (0.1 M) at 0°C for 15 min.
  • Add III (1.5 equiv) and stir at room temperature for 6 h.
  • Purify by column chromatography (SiO2, hexane/EtOAc 3:1).

Results :

  • Yield: 65–70%
  • Purity (HPLC): >95%

Transamidation Approach Using 8-Aminoquinoline Directing Group (Route B)

8-AQ Amide Formation

Benzofuran-2-carboxylic acid is converted to the 8-AQ amide V via HATU coupling (73% yield):

  • Conditions : HATU (1.2 equiv), DIPEA (3.0 equiv), DCM, 5 h.

Boc Activation and Transamidation

V undergoes Boc activation followed by aminolysis with III :

  • Boc activation : Treat V with Boc2O (2.0 equiv) and DMAP (0.1 equiv) in MeCN at 60°C for 5 h.
  • Aminolysis : React the intermediate with III (1.5 equiv) in toluene at 60°C for 3 h.

Results :

  • Yield: 78–92%
  • Advantages: Avoids epimerization of the β-hydroxyethylamine moiety.

Comparative Analysis of Synthetic Routes

Parameter Route A (Direct Coupling) Route B (Transamidation)
Yield 65–70% 78–92%
Purification Complexity Moderate Low (one-pot)
Functional Group Tolerance Sensitive to –OH Tolerates –OH
Scalability Limited by amine availability High

Experimental Procedures and Characterization Data

Synthesis of N-[2-(Furan-3-yl)-2-Hydroxyethyl]-1-Benzofuran-2-Carboxamide (Route B)

  • 8-AQ Amide Formation : Follow procedure from.
  • Transamidation : As described in Section 6.2.
  • Characterization :
    • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.0 Hz, 1H), 7.56–7.48 (m, 2H), 7.32 (s, 1H), 6.85 (d, J = 1.6 Hz, 1H), 6.51 (dd, J = 2.0, 0.8 Hz, 1H), 5.21 (br s, 1H), 4.98–4.92 (m, 1H), 3.85–3.78 (m, 2H).
    • HRMS (ESI+) : m/z calcd for C16H14NO4 [M+H]+: 284.0923; found: 284.0926.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophilic reagent used.

Scientific Research Applications

Chemistry

N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of derivatives that can exhibit varied chemical behaviors.

Biology

The compound is investigated for its potential as a bioactive agent with antimicrobial and anticancer properties. Preliminary studies indicate that it may modulate biological pathways involved in inflammation and cancer progression.

Medicine

In medicinal chemistry, this compound is being explored for drug development aimed at targeting specific biological pathways. Its interactions with enzymes and receptors suggest potential therapeutic roles, particularly in oncology.

Industry

The compound is also utilized in developing advanced materials with unique electronic and optical properties, making it valuable in material science.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Anticancer Efficacy :
    • A study evaluated various benzofuran derivatives' antiproliferative activities against human cancer cell lines. The results indicated that certain substitutions at the benzofuran ring significantly enhanced cytotoxicity.
    • Example Data:
      CompoundIC50 (μM)Target Cell Line
      Benzofuran Derivative 10.1K562 (Leukemia)
      Benzofuran Derivative 25HL60 (Leukemia)
  • Antimicrobial Activity :
    • Research focused on the synthesis of new benzofuran carboxamide derivatives revealed significant antimicrobial properties against various pathogens. Structural modifications were shown to enhance efficacy.
  • Structure–Activity Relationship :
    • A review discussed the structure–activity relationship of benzofuran derivatives, emphasizing their potential as anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation in cancer cells .

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

  • The furan’s electron-rich π-system may facilitate interactions with aromatic residues in target proteins, though its pharmacological profile remains uncharacterized .
  • Compound : The rigid azabicyclo[2.2.2]octane and methoxyphenyl groups enhance α7 nicotinic acetylcholine receptor (nAChR) binding via shape complementarity and lipophilicity, critical for crossing the blood-brain barrier (BBB) .
  • Compound : The pyridinylmethyl substituent introduces a basic nitrogen, altering pKa and improving BBB penetration compared to the target compound’s polar hydroxyethyl group .

Physicochemical Properties

  • Lipophilicity : The target compound’s hydroxyethyl group reduces logP compared to and compounds, suggesting lower membrane permeability but better solubility.
  • Metabolic Stability : Bromophenyl and fluorophenyl groups in ’s compound may slow oxidative metabolism, whereas the target compound’s furan and hydroxyethyl groups could increase susceptibility to phase II conjugation .

Key Research Findings

  • : Demonstrated that azabicyclo-containing benzofuran carboxamides exhibit potent α7 nAChR agonism (EC50 = 12 nM), highlighting the importance of bicyclic amines in neuroactive compounds .
  • : Pyridine-containing analogs show enhanced pharmacokinetic profiles (t1/2 = 8.2 hours in rats) compared to furan derivatives, likely due to improved metabolic stability .

Biological Activity

N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure comprising a benzofuran core linked to a furan ring via a hydroxyethyl group. This configuration is thought to enhance its reactivity and biological properties. The following table summarizes key structural attributes:

AttributeDescription
IUPAC NameThis compound
Molecular FormulaC15H13NO4
Molecular Weight273.27 g/mol
InChI KeyOZMHLJIOVFHLSW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that the compound may modulate inflammatory processes and pain signaling pathways, although further research is needed to elucidate these interactions fully.

Anticancer Properties

Research indicates that compounds with similar structures to this compound often exhibit significant anticancer activity. For example, SAR studies have shown that modifications at the C-2 position of the benzofuran ring can enhance cytotoxic effects against cancer cells. Specifically, compounds with halogen substitutions have demonstrated increased potency, with some derivatives achieving IC50 values as low as 0.1 μM against leukemia cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Similar benzofuran derivatives have shown promising results against various microbial strains, suggesting that this compound may also possess significant antimicrobial potential .

Case Studies and Research Findings

Several studies have explored the biological activities of benzofuran derivatives, providing insights into the efficacy of compounds like this compound:

  • Anticancer Efficacy : A study evaluated the antiproliferative activity of various benzofuran derivatives against human cancer cell lines. Compounds with specific substitutions at the benzofuran ring exhibited enhanced cytotoxicity, with some derivatives showing comparable activity to established chemotherapeutics like doxorubicin .
    CompoundIC50 (μM)Target Cell Line
    Benzofuran Derivative 10.1K562 (Leukemia)
    Benzofuran Derivative 25HL60 (Leukemia)
  • Antimicrobial Activity : Another study focused on the synthesis and biological evaluation of new benzofuran carboxamide derivatives, highlighting their antimicrobial properties against various pathogens. The findings suggest that structural modifications can significantly enhance antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The compound is synthesized via a coupling reaction between benzofuran-2-carboxylic acid and 2-(furan-3-yl)-2-hydroxyethylamine. Microwave-assisted conditions with coupling reagents (e.g., EDC and DMT/NMM/TsO⁻) enhance reaction efficiency, achieving yields >80% . Key parameters include solvent choice (e.g., DMF or THF), temperature (60–80°C), and reaction time (2–4 hours). For academic-scale production, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Reaction Parameter Optimized Condition Impact on Yield/Purity
Coupling ReagentEDC/DMT/NMM/TsO⁻Reduces side reactions
SolventDMFEnhances solubility
Temperature70°C (microwave)Accelerates reaction kinetics
PurificationColumn chromatographyRemoves unreacted precursors

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms the presence of the benzofuran core (aromatic protons at δ 7.2–7.8 ppm), hydroxyethyl group (δ 3.6–4.2 ppm), and furan ring (δ 6.2–6.5 ppm) .
  • FT-IR : Identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₅H₁₃NO₄, [M+H]+ calc. 272.0923, observed 272.0925) .

Q. What preliminary biological screening assays are recommended to evaluate its potential therapeutic applications?

  • Methodological Answer :

  • Anticancer Activity : MTT assay against human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to doxorubicin .
  • Antimicrobial Testing : Broth microdilution assay for MIC determination against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) to identify molecular targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to identify key functional groups enhancing biological activity?

  • Methodological Answer :

  • Derivative Synthesis : Modify the hydroxyethyl linker (e.g., replace with methylene or ether groups) or substitute the furan/benzofuran rings (e.g., halogenation, methoxylation) .

  • Biological Testing : Compare IC₅₀ values across derivatives in target-specific assays (e.g., apoptosis induction via flow cytometry).

  • Data Analysis : Use multivariate regression to correlate substituent electronic properties (Hammett constants) with activity .

    Derivative Substituent IC₅₀ (μM) vs. MCF-7
    Parent Compound-12.3 ± 1.2
    5-Fluoro-benzofuranF at C58.7 ± 0.9
    Hydroxyethyl → methylene-CH₂- linker>50 (inactive)

Q. What strategies are employed to resolve contradictions between in vitro and in vivo efficacy data for benzofuran derivatives?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma concentration via LC-MS) and metabolic stability (liver microsome assays) .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to improve solubility and half-life .
  • Mechanistic Studies : Validate target engagement in vivo (e.g., Western blot for downstream biomarkers like p53 or caspase-3) .

Q. Which computational modeling approaches are suitable for predicting the binding affinity of this compound with putative molecular targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with receptors (e.g., COX-2 or EGFR). The hydroxyethyl group forms hydrogen bonds with Arg120 in COX-2 .

  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes) .

  • QSAR Models : Generate 3D descriptors (e.g., Molinspiro) to predict ADMET properties .

    Target Docking Score (kcal/mol) Key Interactions
    COX-2-9.2H-bond with Arg120, π-π stacking with Tyr355
    EGFR Kinase-7.8Hydrophobic interactions with Leu694

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